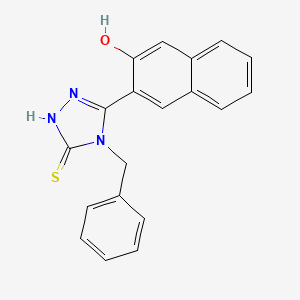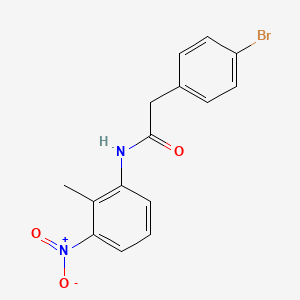
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide, also known as BAY 73-6691, is a chemical compound that belongs to the class of benzamides. It is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in regulating the production of cyclic guanosine monophosphate (cGMP) in the body. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and fibrosis.
作用機序
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 reduces the levels of cGMP in the body, which in turn leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This mechanism of action is responsible for the therapeutic effects of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 in various diseases.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to have several biochemical and physiological effects in the body. It increases the levels of cGMP in the heart tissue, which leads to the relaxation of smooth muscle cells and the dilation of blood vessels. This effect improves the cardiac function and reduces the systemic vascular resistance. In the lungs, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 reduces the pulmonary arterial pressure and improves the exercise capacity of the patients. It also reduces the collagen deposition and improves the lung function in animal models of fibrosis.
実験室実験の利点と制限
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has several advantages for lab experiments. It is a selective inhibitor of sGC, which makes it a useful tool for studying the role of cGMP signaling in various physiological and pathological processes. It is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has some limitations as well. It is a relatively expensive compound, which may limit its use in some labs. It also has a low solubility in water, which may require the use of organic solvents for its preparation.
将来の方向性
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has several potential future directions for research. One area of interest is the development of more potent and selective sGC inhibitors for the treatment of cardiovascular disorders, pulmonary hypertension, and fibrosis. Another area of interest is the investigation of the role of sGC/cGMP signaling in other diseases, such as cancer and diabetes. Finally, the development of new methods for the synthesis and purification of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 may lead to more efficient and cost-effective production of this compound.
合成法
The synthesis of 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with 2-methyl-3-nitrobenzene to form 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide. This intermediate is then subjected to a reduction reaction using hydrogen gas and palladium on carbon catalyst to yield the final product, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide. The overall yield of the synthesis process is around 25%.
科学的研究の応用
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, pulmonary hypertension, and fibrosis. In cardiovascular disorders, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to improve cardiac function by increasing the levels of cGMP in the heart tissue. In pulmonary hypertension, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to reduce the pulmonary arterial pressure and improve the exercise capacity of the patients. In fibrosis, 2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide 73-6691 has been shown to reduce the collagen deposition and improve the lung function in animal models.
特性
IUPAC Name |
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-10-13(3-2-4-14(10)18(20)21)17-15(19)9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNJHWSLUIBSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5756110.png)
![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
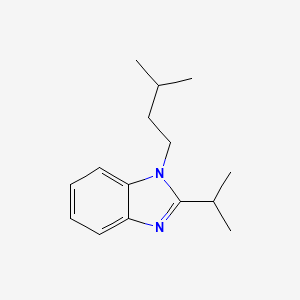

![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)
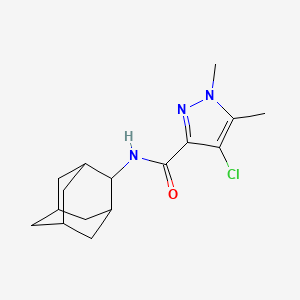
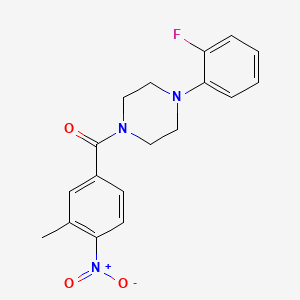
![N'-[(2-biphenylylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5756162.png)
![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)
